molecular formula C13H14N2O2 B1583834 Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate CAS No. 595610-41-6

Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate

Cat. No.: B1583834
CAS No.: 595610-41-6
M. Wt: 230.26 g/mol
InChI Key: VGQLKLIHKUWTGS-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a 4-methylphenyl group at the 5-position of the pyrazole ring

Mechanism of Action

The mechanism of action of pyrazole compounds generally involves interaction with various biological targets. For instance, some pyrazole derivatives have been found to inhibit enzymes like cyclooxygenase, thereby exerting anti-inflammatory effects .

The pharmacokinetics of pyrazole compounds, like most drugs, would involve absorption, distribution, metabolism, and excretion (ADME). The specific adme properties can vary widely depending on the exact structure of the compound and can be influenced by factors like the compound’s lipophilicity, its interactions with transport proteins, and the presence of metabolic enzymes .

The action of pyrazole compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state and therefore its absorption and distribution. Similarly, the presence of other substances, such as food or other drugs, can affect the compound’s metabolism and excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with 4-methylphenylhydrazine under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to promote cyclization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also implemented to reduce waste and improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the pyrazole ring or the phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate has diverse applications in scientific research:

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

    Ethyl 5-phenyl-2H-pyrazole-3-carboxylate: Lacks the methyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.

    Ethyl 5-(4-chlorophenyl)-2H-pyrazole-3-carboxylate: Contains a chlorine substituent instead of a methyl group, potentially altering its pharmacokinetic properties and interactions with biological targets.

    Ethyl 5-(4-methoxyphenyl)-2H-pyrazole-3-carboxylate: The methoxy group can influence the compound’s solubility and electronic properties.

Uniqueness: Ethyl 5-(4-methylphenyl)-2H-pyrazole-3-carboxylate is unique due to the presence of the 4-methylphenyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-8-11(14-15-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQLKLIHKUWTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346825
Record name SBB041038
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595610-41-6
Record name Ethyl 5-(4-methylphenyl)-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=595610-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SBB041038
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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